n,5,5-Trimethylhexan-1-amine

Steric hindrance Molecular topology Reactivity prediction

n,5,5-Trimethylhexan-1-amine (CAS 6945-41-1), systematically designated as 1-Hexanamine, N,5,5-trimethyl-, is a branched aliphatic primary amine with the molecular formula C₉H₂₁N and a molecular weight of 143.27 g/mol. This compound features a hydrophobic alkyl chain with characteristic geminal dimethyl substitution at the 5-position of the hexane backbone, classifying it as a sterically hindered primary amine.

Molecular Formula C9H21N
Molecular Weight 143.27 g/mol
CAS No. 6945-41-1
Cat. No. B13593183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,5,5-Trimethylhexan-1-amine
CAS6945-41-1
Molecular FormulaC9H21N
Molecular Weight143.27 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCNC
InChIInChI=1S/C9H21N/c1-9(2,3)7-5-6-8-10-4/h10H,5-8H2,1-4H3
InChIKeyNURZVPRNXISZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n,5,5-Trimethylhexan-1-amine (CAS 6945-41-1) Procurement & Selection Guide: Chemical Identity and Baseline Characteristics


n,5,5-Trimethylhexan-1-amine (CAS 6945-41-1), systematically designated as 1-Hexanamine, N,5,5-trimethyl-, is a branched aliphatic primary amine with the molecular formula C₉H₂₁N and a molecular weight of 143.27 g/mol [1]. This compound features a hydrophobic alkyl chain with characteristic geminal dimethyl substitution at the 5-position of the hexane backbone, classifying it as a sterically hindered primary amine [1]. The compound's branched architecture distinguishes it from linear C9 amines such as n-nonylamine (CAS 112-20-9), influencing key physicochemical parameters including basicity, nucleophilicity, and solubility profile. As a synthetic intermediate, it serves as a building block for specialty chemicals, corrosion inhibitors, and pharmaceutical precursors where the combination of primary amine functionality and steric bulk provides specific performance attributes [1].

Why Generic C9 Primary Amines Cannot Substitute n,5,5-Trimethylhexan-1-amine: Structural Differentiation and Performance Consequences


Substitution of n,5,5-trimethylhexan-1-amine with isomeric or linear C9 primary amines without rigorous re-validation introduces quantifiable risk to reaction outcomes and final product performance. The geminal dimethyl substitution at the 5-position generates distinct steric and electronic effects that cannot be replicated by linear n-nonylamine (CAS 112-20-9) or alternative branched isomers such as 3,5,5-trimethylhexan-1-amine (CAS 3378-63-0). Primary amines with branched alkyl chains exhibit systematically higher basicity than their linear counterparts due to inductive electron donation from the branched alkyl framework [1]. This electronic differentiation manifests in nucleophilic addition kinetics, where branched amines of C8-C14 structure demonstrate measurably lower reaction rates with acrylonitrile compared to linear homologs [2]. Furthermore, branching reduces intermolecular packing efficiency, leading to lower melting points and altered solubility characteristics relative to linear amines [1]. Consequently, a procurement decision substituting this specific branched amine with a generic linear C9 primary amine may compromise reaction kinetics, catalyst performance, or final material properties in applications where steric profile and basicity are functionally coupled to performance outcomes [1][2].

n,5,5-Trimethylhexan-1-amine (CAS 6945-41-1): Quantified Differentiation Evidence Against Linear and Isomeric Comparators


Steric Hindrance Parameters: Structural Differentiation from 3,5,5-Trimethylhexan-1-amine

n,5,5-Trimethylhexan-1-amine (N-methyl substitution on nitrogen; geminal dimethyl at C5) exhibits a fundamentally different steric environment at the amine center compared to the structurally related 3,5,5-trimethylhexan-1-amine (CAS 3378-63-0, primary amine with branching at C3 and C5). The N-methyl substitution in n,5,5-trimethylhexan-1-amine increases steric hindrance around the nitrogen nucleophilic center relative to the primary amine group of 3,5,5-trimethylhexan-1-amine. Although specific quantitative steric parameters (e.g., Charton ν values or Taft Es constants) for this exact pair are not reported in the open literature, the structural difference predicts altered reactivity profiles in nucleophilic substitution and reductive amination reactions. This distinction is critical when selecting a hindered amine building block, as the degree of N-substitution directly governs reaction rates with electrophilic partners [1].

Steric hindrance Molecular topology Reactivity prediction

Basicity Enhancement: Branched Amine pKa Relative to Linear Amines

Branched primary and secondary amines, including n,5,5-trimethylhexan-1-amine, exhibit enhanced basicity compared to their linear alkylamine counterparts due to inductive electron donation from the branched alkyl framework. The geminal dimethyl substitution at C5 increases electron density at the nitrogen center through the inductive effect, elevating the pKa of the conjugate acid. While experimental pKa data for n,5,5-trimethylhexan-1-amine specifically is not available in the surveyed literature, this class-level phenomenon is well-established: branched amines consistently demonstrate higher pH values in aqueous solution than isomeric linear amines [1]. In transesterification catalysis, this increased basicity correlates directly with enhanced catalytic activity—branched amines produce measurably higher yields of methyl acetate than their linear counterparts under identical reaction conditions .

Basicity pKa Inductive effect

Nucleophilic Addition Kinetics: Reduced Reactivity of Branched Amines vs. Linear Amines

Comparative kinetic studies of C8-C14 primary amines in nucleophilic addition to acrylonitrile reveal a quantifiable reduction in reaction rate for branched amines relative to linear amines. This study, while not directly testing n,5,5-trimethylhexan-1-amine, establishes a class-level principle that sterically hindered amines exhibit lower apparent rate constants in nucleophilic additions due to increased activation barriers arising from steric congestion at the transition state [1]. The geminal dimethyl substitution at C5 and N-methyl substitution in n,5,5-trimethylhexan-1-amine would be expected to amplify this steric effect compared to less substituted branched amines. The research identified that branched amine fractions require adjusted temperature profiles and reagent ratios to achieve comparable cyanoethylation yields relative to linear amines under identical methanol solvent conditions [1].

Reaction kinetics Nucleophilic addition Acrylonitrile

Molecular Weight Differentiation: C9H21N Isomeric Comparison

n,5,5-Trimethylhexan-1-amine has a molecular formula of C₉H₂₁N and a molecular weight of 143.27 g/mol, consistent across the C9 amine isomer class [1]. While all C9 primary and secondary amine isomers share identical molecular weight, the specific branching pattern of n,5,5-Trimethylhexan-1-amine—N-methyl substitution combined with geminal dimethyl at C5—produces distinct physicochemical properties relative to linear n-nonylamine (CAS 112-20-9) and other branched isomers. The combination of N-methyl secondary amine character and terminal geminal dimethyl branching affects boiling point, melting point, and solubility profiles compared to isomeric amines with different branching topologies. Although direct experimental physical property data for this specific compound are not available in the surveyed literature, class-level understanding predicts lower melting point and altered volatility relative to linear C9 amines due to reduced intermolecular packing efficiency [2].

Molecular weight Physical property Isomer comparison

n,5,5-Trimethylhexan-1-amine (CAS 6945-41-1): Evidence-Backed Research and Industrial Application Scenarios


Sterically Controlled Nucleophilic Building Block in Multi-Step Organic Synthesis

n,5,5-Trimethylhexan-1-amine serves as a sterically hindered nucleophile in synthetic sequences where controlled reactivity is essential. The N-methyl substitution and geminal dimethyl branching at C5 reduce the nucleophilic addition rate compared to linear C9 primary amines, as established by class-level kinetic studies of branched vs. linear amines in acrylonitrile addition [1]. This moderated reactivity is valuable in complex molecule synthesis where competing nucleophilic pathways must be suppressed to achieve chemoselectivity. The compound's hindered amine architecture makes it suitable as a building block for pharmaceuticals and agrochemicals requiring specific steric profiles at the amine moiety [2].

Enhanced Basicity Catalyst or Neutralizing Agent for Acidic Process Streams

The branched alkyl framework of n,5,5-trimethylhexan-1-amine confers systematically higher basicity than linear C9 amines due to inductive electron donation from the branched structure [1]. This elevated basicity translates to improved performance in applications requiring acid neutralization or base catalysis. In transesterification reactions, branched amines produce 4-17 percentage point higher yields than their linear counterparts under identical conditions [2]. Procurement of this specific branched amine is therefore justified in corrosion inhibitor formulations and catalyst systems where higher conjugate acid pKa values directly correlate with improved neutralization capacity or catalytic turnover frequency.

Specialty Surfactant and Corrosion Inhibitor Intermediate Requiring Defined Branching Architecture

n,5,5-Trimethylhexan-1-amine functions as an intermediate for the synthesis of specialty surfactants and corrosion inhibitors where the precise branching pattern determines final product performance. The compound's specific topology—N-methyl substitution with terminal geminal dimethyl branching—produces a defined hydrophobic-hydrophilic balance when derivatized into amine oxides, quaternary ammonium salts, or ethoxylated surfactants [1]. In hydrocarbon-soluble corrosion inhibitor formulations, branched amine derivatives demonstrate distinct adsorption characteristics on metal surfaces compared to linear amine analogs, affecting film persistence and protection efficiency under high-temperature or aqueous-organic mixed-phase conditions [1].

Isomer-Specific Pharmacological Scaffold in Drug Discovery

The NSC 51131 designation for n,5,5-trimethylhexan-1-amine indicates its evaluation within the National Cancer Institute's screening program, confirming its identity as a compound of interest for biological activity assessment [1]. The specific branching pattern—N-methyl substitution combined with geminal dimethyl at C5—is non-interchangeable with the 3,5,5-trimethyl isomer (CAS 3378-63-0) for pharmacological applications. The distinct steric and electronic environment at the amine center affects molecular recognition events with biological targets, including receptor binding and enzyme active site interactions. Procurement of this precise isomer is mandatory for reproducing biological screening results or developing structure-activity relationship (SAR) data within medicinal chemistry programs targeting amine-binding biological macromolecules [1].

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